![molecular formula C24H27N3O6S B2476903 2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878057-23-9](/img/structure/B2476903.png)
2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of organic compounds known as dibenzylbutane lignans . It contains a 2,3-dibenzylbutane moiety .
Synthesis Analysis
The compound has been synthesized using various methods. For instance, the Schiff base method has been used to synthesize a similar compound, (E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide . Another synthesis method involves the use of Pd-catalyzed arylation and Noyori asymmetric hydrogenation . A more detailed synthesis process involves multiple steps with different reagents and conditions .Molecular Structure Analysis
The molecular structure of the compound has been analyzed using various techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan, and NBO . The crystal structure was solved by Direct Methods and refined by full-matrix least-squares methods .Chemical Reactions Analysis
The compound has been evaluated using different techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan, and NBO . Density functional theory (DFT) calculations were performed at B3LYP/6-311++G (d,p) level to understand the vibrational frequency of the compound at the ground state structure .Physical And Chemical Properties Analysis
The compound has been characterized by elemental analysis and various spectroscopic techniques . The nonlinear optical susceptibility, nonlinear refractive index, and nonlinear optical absorption coefficient were estimated by Z-scan technique .Applications De Recherche Scientifique
Antioxidant Capacity Assays
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways : This study discusses the ABTS•+ radical cation-based assays, significant for evaluating antioxidant capacity. Some antioxidants form coupling adducts with ABTS•+, indicating specific reactions that contribute to the total antioxidant capacity. This review suggests the need for further elucidation of these reaction pathways and highlights the importance of such assays in comparing antioxidants across different systems (Ilyasov et al., 2020).
Synthesis and Biological Activity of Sultone Derivatives
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide : This paper analyzes the synthesis, chemical properties, and biological activity of derivatives containing a sultone core, showing their potential in creating new molecular systems with attractive pharmacological properties. The study reveals a scarcity in the pharmacological study of such derivatives, underscoring their significance in experimental chemistry and pharmacology (Hryhoriv et al., 2021).
Indole Synthesis
Indole Synthesis A Review and Proposed Classification
: This review presents a classification framework for indole synthesis methods, detailing strategic approaches to the indole nucleus. It emphasizes the significance of such synthetic methods in organic chemistry, providing a base for further research and development in this area (Taber & Tirunahari, 2011).
Pharmacological and Synthetic Aspects of Sulfonamides
From Antibacterial to Antitumour Agents : This review covers the medicinal chemistry aspects of sulfonamides, highlighting their development, the structure-activity relationship, and various biological activities. It emphasizes the importance of sulfonamides in drug planning and development, particularly focusing on their potential antitumor properties (Azevedo-Barbosa et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S/c1-3-26(4-2)24(29)14-27-13-22(18-7-5-6-8-19(18)27)34(30,31)15-23(28)25-12-17-9-10-20-21(11-17)33-16-32-20/h5-11,13H,3-4,12,14-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBWEHWTEIIGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

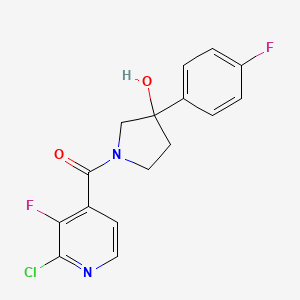
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2476825.png)

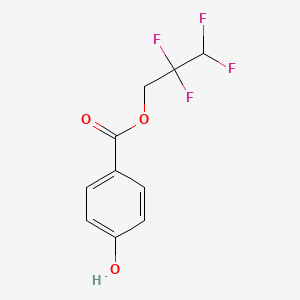
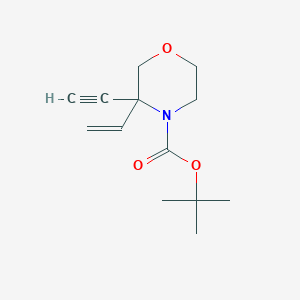
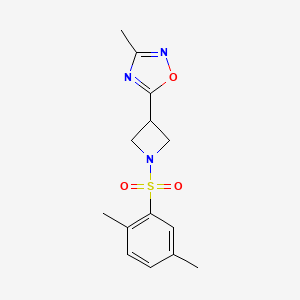
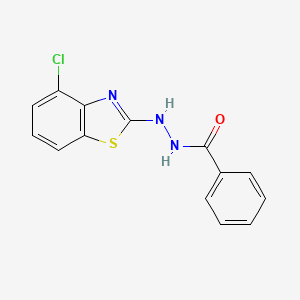
![3-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2476833.png)


![4-{4-[(2,3-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2476836.png)
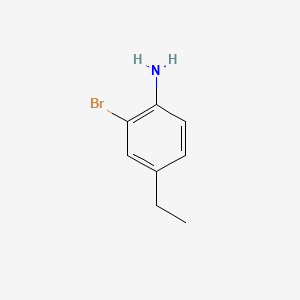
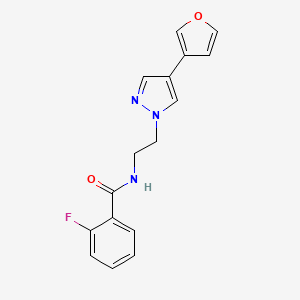
![1-(2,5-difluorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide](/img/structure/B2476842.png)